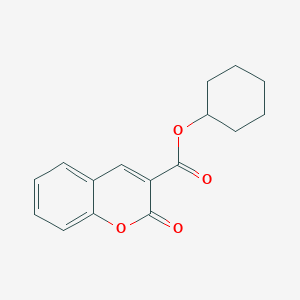![molecular formula C17H18N2O5 B2872486 1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097863-63-1](/img/structure/B2872486.png)
1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-({1-[2-(2H-1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione” is a complex organic molecule. The 1,3-benzodioxol-5-yl moiety is a common structural motif found in various organic compounds . It’s also found in 1-benzo[1,3]dioxol-5-yl-indoles, which have been studied for their anticancer activity .
Applications De Recherche Scientifique
Anticancer Research
The benzodioxol moiety present in the compound is known for its presence in anticancer agents. Compounds with this structure have been synthesized and evaluated for their anticancer activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia . The compound could potentially be used to design and synthesize new anticancer agents, leveraging the structure-activity relationship studies of indole-based antitubulin agents.
Molecular Diversity Studies
The structural complexity of this compound makes it a candidate for molecular diversity studies. Researchers can explore the compound’s diverse biological activities by synthesizing analogs and derivatives. This can lead to the discovery of new molecules with potential therapeutic applications .
Cell Cycle and Apoptosis Mechanistic Studies
The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells can be studied to understand the underlying mechanisms. This can provide insights into the development of targeted therapies for cancer treatment .
Drug Design and Optimization
The compound’s structure can serve as a template for further optimization to develop more active analogs. This process involves modifying certain parts of the molecule to enhance its efficacy, reduce toxicity, and improve pharmacokinetic properties .
Tubulin Polymerization Studies
Given the importance of tubulin in cell division, compounds affecting its polymerization are valuable in cancer research. The compound could be used to study the effects on microtubule assembly and identify potential microtubule-targeting agents .
Biochemical Assays
The compound can be used in biochemical assays to test its interaction with various enzymes, receptors, and other proteins. This can help in identifying new drug targets and understanding the compound’s pharmacodynamics .
Pharmacological Profiling
Pharmacological profiling involves studying the compound’s effects on various biological systems. This compound can be used to assess its therapeutic potential and safety profile, which is crucial in the early stages of drug development .
Synthetic Chemistry Methodology
The synthesis of such a complex compound can contribute to the advancement of synthetic chemistry methodologies. It can provide a case study for novel synthesis techniques, such as palladium-catalyzed C-N cross-coupling reactions .
Propriétés
IUPAC Name |
1-[[1-[2-(1,3-benzodioxol-5-yl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-15-3-4-16(21)19(15)9-12-7-18(8-12)17(22)6-11-1-2-13-14(5-11)24-10-23-13/h1-2,5,12H,3-4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQABPPUPOWXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

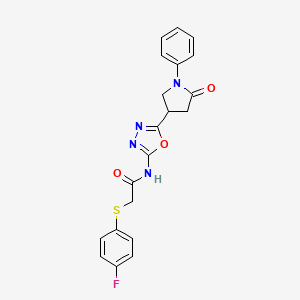
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2872410.png)
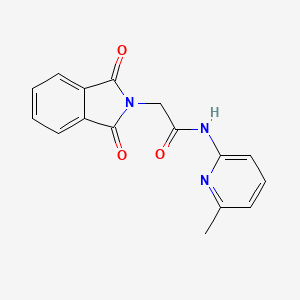
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)
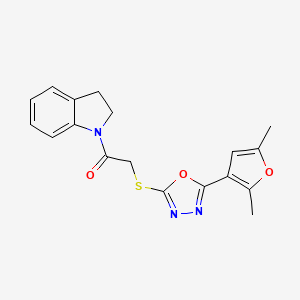
![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)
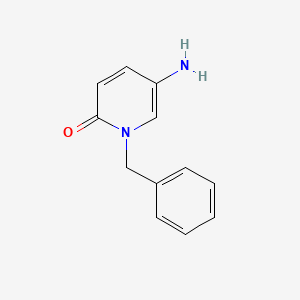
![methyl 3-[(1H-1,2,3-triazol-5-ylcarbonyl)amino]benzoate](/img/structure/B2872420.png)
![(3Ar,6R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-6-ol;hydrochloride](/img/structure/B2872422.png)
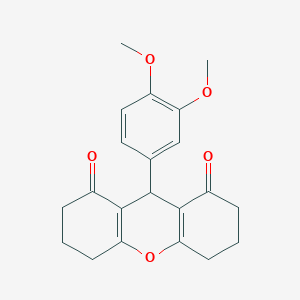
![2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2872425.png)
